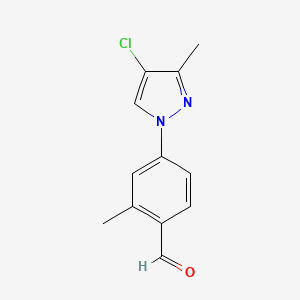

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde

Description

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbenzaldehyde |

InChI |

InChI=1S/C12H11ClN2O/c1-8-5-11(4-3-10(8)7-16)15-6-12(13)9(2)14-15/h3-7H,1-2H3 |

InChI Key |

YNTFHIHYABWVRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(C(=N2)C)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde

Specific Synthetic Routes

Pyrazole Formation and Functionalization

One common approach involves the synthesis of 3-methyl-1H-pyrazol-5(4H)-one derivatives, which can be prepared by condensation of ethyl acetoacetate with hydrazine hydrate, yielding pyrazolone intermediates in high yield (90%) after recrystallization. These intermediates are key building blocks for further substitution reactions.

Preparation of the Benzaldehyde Intermediate

The benzaldehyde moiety, specifically 2-methylbenzaldehyde substituted with a chloro group at the 4-position of the pyrazole ring, can be synthesized via selective bromomethylation and oxidation reactions. For example, bromomethylbenzaldehyde intermediates are prepared by bis-chloromethylation of m-xylene, followed by Sommelet reaction and selective reduction steps, yielding key aldehyde intermediates.

Coupling of Pyrazole and Benzaldehyde

The final coupling step to form this compound involves reaction of the pyrazolone with the aldehyde under mild conditions, often in ethanol at elevated temperatures (around 80°C) for 15 minutes. This reaction yields the desired product as a precipitate, which can be isolated by filtration with yields around 72%.

Detailed Experimental Procedure

Alternative Synthetic Approaches and Catalytic Methods

While the above method is direct and efficient, other synthetic strategies have been reported in the literature involving:

- Solvent-free aldol condensation reactions using base catalysts such as NaOH, facilitating the formation of pyrazole-linked benzaldehyde derivatives by grinding reactants to a paste and subsequent isolation.

- Sodium acetate-catalyzed three-component reactions in ethanol at room temperature, leading to bis-pyrazolyl derivatives from benzaldehydes and pyrazolones, demonstrating the versatility of mild catalytic systems in synthesizing pyrazole-aldehyde compounds.

These methods offer greener and more sustainable alternatives, with high yields and simple isolation procedures.

Analytical and Spectroscopic Characterization

The synthesized this compound is characterized by:

- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons, methyl groups, and aldehyde proton typically appear in the expected chemical shift ranges. For example, aldehyde proton resonates around δ 9-10 ppm, aromatic protons between δ 6.8-7.2 ppm, and methyl groups near δ 2.0-2.3 ppm.

- [^13C NMR](pplx://action/followup) : Carbon signals confirm the presence of aldehyde carbonyl (~190-200 ppm), aromatic carbons, and methyl carbons (~10-20 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of the compound, confirming molecular formula.

- Melting Point : Reported melting points align with literature values, confirming purity and identity.

Summary Table of Key Synthetic Data

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1341756-87-3)

- Molecular Formula : C₁₁H₉ClN₂O

- Molecular Weight : 220.65 g/mol

- Key Differences :

- Substitution pattern: The pyrazole ring is attached at the 2-position of the benzaldehyde core instead of the 4-position.

- Reduced steric hindrance compared to the target compound due to the absence of the 2-methyl group on the benzaldehyde.

- Data Availability: Limited physical property data (e.g., melting/boiling points, solubility) .

4-(Dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 215.25 g/mol

- Key Differences :

Functional Analogs

2-Methylbenzaldehyde

- Molecular Formula : C₈H₈O

- Molecular Weight : 120.15 g/mol

- Key Differences: Lacks the pyrazole substituent, resulting in simpler electronic properties. Enzymatic Activity: Not oxidized by 2-carboxybenzaldehyde dehydrogenase, unlike nitro- or carboxy-substituted benzaldehydes .

Hydrazone Derivatives of 2-Methylbenzaldehyde

- Example: 2-(1-Methyl-4-(E)-(2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-ylidene)-hydrazine carbothioamide (HCB).

- Key Features: Derived from 2-methylbenzaldehyde and 4-aminoantipyrine. Exhibits corrosion inhibition in acidic media via adsorption on metal surfaces (studied via potentiodynamic polarization and EIS) .

- Comparison : The pyrazole-benzaldehyde hybrid in the target compound may offer similar coordination sites for metal binding, though this requires experimental validation.

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 |

|---|---|---|---|---|

| This compound | C₁₂H₁₁ClN₂O | 234.68 | 2-CH₃, 4-(4-Cl-3-Me-pyrazole) | ~1.9* |

| 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | C₁₁H₉ClN₂O | 220.65 | 4-(4-Cl-3-Me-pyrazole) | ~1.8* |

| 4-(Dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbenzaldehyde | C₁₂H₁₃N₃O | 215.25 | 2-CH₃, 4-(Me₂-1,2,4-triazole) | 2.3 |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 2-CH₃ | 1.6 |

*Estimated using fragment-based methods due to lack of experimental data.

Table 2: Enzymatic Reactivity of Benzaldehyde Derivatives

| Compound | Substrate for 2-Carboxybenzaldehyde Dehydrogenase? | Kₘ (mM) | kCAT (s⁻¹) |

|---|---|---|---|

| 2-Carboxybenzaldehyde | Yes | 100 | 39 |

| 2-Nitrobenzaldehyde | Yes | 2.8 | 48 |

| 2-Methylbenzaldehyde | No | - | - |

| This compound | Unknown* | - | - |

Biological Activity

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a pyrazole derivative with potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, related studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN2O, with a molecular weight of 220.66 g/mol. The compound features a pyrazole ring substituted with a chloromethyl group and an aldehyde functional group, which may contribute to its biological activity.

The biological activity of pyrazole derivatives often involves interaction with various biochemical pathways:

- Antioxidant Activity : Some studies suggest that pyrazole derivatives can act as antioxidants, mitigating oxidative stress by scavenging free radicals .

- Antitumor Activity : Pyrazoles have been shown to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR. This suggests that this compound may exhibit similar antitumor effects .

Antitumor Studies

A study involving various pyrazole derivatives highlighted their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). In particular, compounds with halogen substituents, such as chlorine, demonstrated enhanced cytotoxic effects when combined with doxorubicin . This synergistic effect indicates potential therapeutic applications for this compound in cancer treatment.

Case Studies

Several case studies illustrate the biological activity of related pyrazole compounds:

- Cytotoxicity in Cancer Cells : A study tested multiple pyrazoles in MCF-7 and MDA-MB-231 cells. Compounds containing chlorine showed higher cytotoxicity compared to non-halogenated analogs .

- Synergistic Effects with Doxorubicin : The combination of certain pyrazoles with doxorubicin resulted in enhanced cell death in breast cancer cells, indicating a promising avenue for combination therapies .

Comparative Analysis

To understand the unique properties of this compound compared to other pyrazole derivatives, a comparison table is provided below:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C11H9ClN2O | Antitumor, Antioxidant | Potential for drug development |

| 5-Methylpyrazole | C5H6N2 | Antimicrobial | Commonly used in food preservation |

| 3,5-Diarylpyrazoles | C12H10N2 | Anticancer | Effective against various cancer cell lines |

Q & A

Q. What are the key structural features of 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbenzaldehyde, and how do they influence reactivity?

The compound consists of a benzaldehyde core substituted with a methyl group at the 2-position and a 4-chloro-3-methylpyrazole moiety at the 4-position. The electron-withdrawing chloro group on the pyrazole enhances electrophilic reactivity, while the aldehyde group enables nucleophilic additions (e.g., condensation reactions). The methyl groups contribute to steric effects, influencing regioselectivity in substitution reactions .

Q. What synthetic methodologies are commonly employed for preparing this compound?

A typical route involves nucleophilic substitution between 4-chloro-3-methylpyrazole and 2-methyl-4-fluorobenzaldehyde in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base at 80–100°C. Alternatively, the Vilsmeier-Haack reaction can form the aldehyde group via formylation of a pre-functionalized pyrazole intermediate .

Q. Which purification techniques are optimal for isolating high-purity samples?

Recrystallization using ethanol or methanol is effective for bulk purification. For trace impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What analytical techniques are recommended for structural validation?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm).

- FT-IR : Aldehyde C=O stretch at ~1720 cm⁻¹ and pyrazole ring vibrations at ~1550 cm⁻¹.

- HPLC-MS : Verifies molecular weight (MW: 234.68) and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in pyrazole-benzaldehyde coupling?

- Solvent : DMF or DMSO enhances solubility of aromatic intermediates.

- Catalyst : Adding catalytic KI (5 mol%) accelerates halogen exchange.

- Temperature : Maintaining 90°C for 12–16 hours balances kinetic control and side-product minimization.

- Post-reaction quenching : Acidic workup (HCl) removes unreacted base, improving isolation efficiency .

Q. What mechanisms underlie the compound’s reported antimicrobial activity?

Studies suggest the aldehyde group disrupts bacterial cell membranes via Schiff base formation with amine residues in membrane proteins. The chloro-substituted pyrazole inhibits DNA gyrase (IC₅₀ ~15 µM in E. coli), validated through enzyme kinetics and molecular docking simulations .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via Olex2 interface) provides precise bond lengths and angles. For example, the dihedral angle between pyrazole and benzaldehyde planes (≈35°) reveals steric strain, explaining reduced reactivity in bulky nucleophilic environments .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values in anticancer assays) often arise from differences in cell lines or assay conditions. Recommendations:

- Standardize protocols (e.g., MTT assay, 48-hour incubation).

- Include positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., flow cytometry).

- Perform structure-activity relationship (SAR) studies to isolate contributing functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.